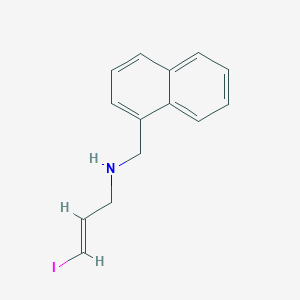

3-Iodopropylene-1-naphthalene Methyl Amine

Description

Aryl- and alkyl-amine frameworks are fundamental building blocks in the world of organic chemistry. numberanalytics.com The amine functional group, which consists of a nitrogen atom bonded to alkyl or aryl groups, is a key feature in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. libretexts.org Their basicity, which stems from the lone pair of electrons on the nitrogen atom, allows them to participate in a wide range of chemical reactions and to form salts, which can be crucial for drug formulation. libretexts.org

In synthesis, amines are versatile intermediates. libretexts.orgrsc.org They are central to reactions that form carbon-nitrogen (C-N) bonds, a cornerstone of modern synthetic methods like the Buchwald-Hartwig amination and Chan-Lam coupling, which are used to construct complex molecules from simpler precursors. organic-chemistry.org The ability to create both simple alkylamines and more complex arylamines allows chemists to fine-tune the electronic and steric properties of a molecule, influencing its reactivity, solubility, and biological interactions. mdpi.com The synthesis of these amines can be achieved through various reductive methods, such as the reaction of amides with lithium aluminum hydride or the catalytic hydrogenation of nitriles. libretexts.org

The naphthalene (B1677914) system, composed of two fused benzene (B151609) rings, is a prominent scaffold in the design of new chemical entities. nih.govresearchgate.net This bicyclic aromatic hydrocarbon is not just a larger version of benzene; its extended π-system gives it unique electronic and photophysical properties. Its rigid, planar structure serves as a robust platform for attaching various functional groups in a well-defined spatial arrangement. acs.org

In medicinal chemistry, the naphthalene core is present in numerous FDA-approved drugs, including the anti-inflammatory naproxen, the antifungal terbinafine, and the beta-blocker propranolol. nih.gov Its derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-neurodegenerative properties. nih.govresearchgate.netijpsjournal.com The versatility of the naphthalene scaffold allows for extensive structural modifications to optimize therapeutic effects. nih.govresearchgate.net Beyond medicine, naphthalene diimides (NDIs) are explored in materials science for applications in supramolecular chemistry, sensors, and solar cell technology due to their unique electronic and self-assembly properties. acs.org

The incorporation of iodine into organic molecules is a powerful strategy in chemical synthesis and drug design. niscpr.res.in As the largest and least electronegative of the common halogens, iodine possesses unique characteristics. The carbon-iodine (C-I) bond is relatively weak, making iodinated compounds excellent precursors for forming new bonds through cross-coupling reactions like the Suzuki and Sonogashira couplings. niscpr.res.inresearchgate.net Molecular iodine itself is a versatile reagent, acting as a mild Lewis acid catalyst in reactions such as esterification and acetalization, often under mild and neutral conditions. niscpr.res.inresearchgate.netrsc.org

In medicinal chemistry, iodine atoms can significantly enhance the biological activity of a drug candidate. By mimicking the natural thyroid hormones, which are iodinated, researchers have designed potent inhibitors for proteins like transthyretin, whose misfolding is associated with amyloid diseases. nih.gov The presence of iodine can improve binding affinity to biological targets through specific halogen bonding interactions. nih.govresearchgate.net Furthermore, radioactive isotopes of iodine are crucial in medical imaging and therapy, for example in positron emission tomography (PET) and for treating thyroid disorders. nih.govnih.gov

3-Iodopropylene-1-naphthalene Methyl Amine integrates the three aforementioned structural motifs into a single molecule. Its structure consists of a naphthalene core attached to a methylamine (B109427) group at the 1-position, which in turn is substituted with a 3-iodopropylene chain.

The potential research value of this compound lies in its multifunctional nature:

Synthetic Intermediate: The iodinated propylene (B89431) group makes it an excellent substrate for cross-coupling reactions. The iodine atom can be readily replaced, allowing chemists to attach a wide variety of other functional groups, thereby creating a library of novel naphthalene derivatives for further study.

Material Science Building Block: The combination of the rigid, aromatic naphthalene and a flexible, functionalizable side chain could be useful in the synthesis of novel polymers or organic materials with specific electronic or self-assembling properties.

Given these features, this compound stands as a potentially valuable tool for researchers engaged in drug discovery, synthetic methodology development, and materials science. Its true utility will be revealed through dedicated studies into its reactivity and applications.

Data Tables

Physicochemical Properties of Constituent Motifs

Since detailed experimental data for the full compound is limited, this table outlines the general properties of its core components.

| Property | Naphthalene | N-Methylamine | Iodoalkene (general) |

| Formula | C₁₀H₈ | CH₅N | R-CH=CH-I |

| Molecular Weight | 128.17 g/mol | 31.06 g/mol | Varies with R-group |

| Appearance | White crystalline solid | Colorless gas | Varies (often liquid or solid) |

| Key Feature | Aromatic, Fluorescent | Basic, Nucleophilic | Reactive C-I bond |

| Role in Synthesis | Rigid scaffold | Amine source, Base | Cross-coupling partner |

This table is generated based on general chemical knowledge of the functional groups.

Properties

IUPAC Name |

(E)-3-iodo-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14IN/c15-9-4-10-16-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-9,16H,10-11H2/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDOINGZYLZAOT-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNCC=CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC/C=C/I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3 Iodopropylene 1 Naphthalene Methyl Amine

Retrosynthetic Analysis of the 3-Iodopropylene-1-naphthalene Methyl Amine Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes.

Disconnection Strategies for the Amine Linkage

The most logical disconnections for the target molecule involve the bonds to the central nitrogen atom.

C-N Bond Disconnection (Alkylation Approach): The bond between the nitrogen and the iodopropylene group can be disconnected. This suggests a synthesis starting from N-methylnaphthalen-1-amine and an appropriate three-carbon electrophile, such as 1,3-diiodopropene. This is a standard nucleophilic substitution or alkylation reaction. chemicalbook.com

C-N Bond Disconnection (Amination Approach): Alternatively, the bond between the nitrogen and the naphthalene (B1677914) ring can be broken. This points towards a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between a 1-halonaphthalene (e.g., 1-bromonaphthalene) and the secondary amine, N-(3-iodoprop-2-en-1-yl)methylamine. wikipedia.orglibretexts.orgresearchgate.net This method is renowned for its broad substrate scope and functional group tolerance. wikipedia.orgresearchgate.net

Reductive Amination: A further strategy involves disconnecting next to the nitrogen to reveal a carbonyl group. youtube.comyoutube.com For instance, the final bond could be formed by the reductive amination of 1-naphthaldehyde (B104281) with N-(3-iodoprop-2-en-1-yl)amine in the presence of a reducing agent. researchgate.netnih.gov

Approaches to the Naphthalene Core Functionalization

The key precursor, 1-aminonaphthalene (1-naphthylamine), can be synthesized from naphthalene through several established methods.

A primary industrial method involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction. wikipedia.orgprepchem.com The reduction can be achieved using iron in the presence of hydrochloric acid (Béchamp reduction) or through catalytic hydrogenation over a platinum-on-carbon catalyst at elevated temperature and pressure. wikipedia.orggoogle.com Direct amination of naphthalene is also possible, though less common for this specific isomer. For instance, direct catalytic amination using hydroxylamine (B1172632) with a V₂O₅/HZSM-5 catalyst has been reported to produce naphthylamine. researchgate.net

Further derivatization can be necessary. For example, if a Buchwald-Hartwig approach is used, 1-bromonaphthalene (B1665260) or 1-iodonaphthalene (B165133) would be the required starting material. These can be prepared from naphthalene via electrophilic halogenation. The functionalization of the naphthalene core can be directed to specific positions, such as the C5 or C8 positions, using specialized directing groups and catalysts, although C1 functionalization is more conventional. acs.orgresearchgate.net

Incorporation of the Iodinated Propylene (B89431) Chain

The 3-iodopropylene group is a critical component that can be introduced in several ways.

Alkylation with a Pre-functionalized Chain: The most direct method is alkylation using a molecule that already contains the iodo-alkene moiety, such as 3-iodo-1-propene (allyl iodide). wikipedia.org This commercially available reagent can react with a nucleophilic amine. wikipedia.orgchemsynthesis.com

Allylation Followed by Iodination: A two-step approach involves first introducing an allyl group, for example, by reacting N-methylnaphthalen-1-amine with allyl chloride or allyl bromide. The resulting terminal alkene can then undergo electrophilic iodination. rsc.orgrsc.org Reagents such as elemental iodine in dimethylacetamide or N-iodosuccinimide (NIS) can be used for this purpose. rsc.orgrsc.orgmdpi.com Controlling the stoichiometry and reaction conditions is crucial to achieve mono-iodination. rsc.orgrsc.org

Synthesis of Naphthalene-Containing Precursors

The efficient synthesis of the target molecule relies on the effective preparation of its key naphthalene-based intermediates.

Derivatization of Naphthalene

The foundational step is often the functionalization of the naphthalene starting material. The most common route to 1-substituted naphthalenes for amination purposes is nitration.

Nitration and Reduction: Naphthalene is treated with a mixture of nitric acid and sulfuric acid to yield 1-nitronaphthalene. This intermediate is then reduced to 1-naphthylamine (B1663977). wikipedia.org Classical reduction involves iron filings and hydrochloric acid, followed by steam distillation and purification. prepchem.com Modern catalytic methods using hydrogen gas with a platinum/activated charcoal catalyst offer an alternative route. google.com

| Reaction | Reagents | Conditions | Product | Reference |

| Nitration | HNO₃, H₂SO₄ | Varies | 1-Nitronaphthalene | wikipedia.org |

| Béchamp Reduction | Fe, HCl, H₂O | 50°C, then heat | 1-Naphthylamine | prepchem.com |

| Catalytic Hydrogenation | H₂, Pt/C | 150-250°C, 50-300 bar | 1-Naphthylamine | google.com |

Advanced Amination Methods for Naphthalene Derivatives

Modern organic synthesis provides powerful tools for forming the crucial C-N bond on the naphthalene ring.

Bucherer Reaction: This classic reaction allows for the conversion of a naphthol to a naphthylamine. wikipedia.org For instance, 1-naphthol (B170400) can be heated with ammonia (B1221849) and sodium bisulfite to yield 1-naphthylamine. wikipedia.org The reaction is reversible and proceeds through a series of addition and elimination steps involving a bisulfite adduct. wikipedia.org While effective, it is more commonly used for synthesizing specific dye precursors.

Reductive Amination: This method involves the reaction of a naphthalene-based aldehyde or ketone with an amine in the presence of a reducing agent. For example, 1-naphthaldehyde could be reacted with methylamine (B109427), followed by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation, to produce N-methyl-1-naphthalenemethanamine. nih.govthieme-connect.dekoreascience.kr This approach builds the amine functionality from a carbonyl precursor. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for forming aryl-amine bonds. wikipedia.orgresearchgate.net To synthesize N-methylnaphthalen-1-amine, one could couple 1-bromonaphthalene with methylamine using a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., P(o-tol)₃ or a bidentate ligand like BINAP). wikipedia.orgresearchgate.net The reaction typically requires a base, such as sodium tert-butoxide. This method has evolved through several "generations" of catalysts, expanding its scope and efficiency. wikipedia.orgresearchgate.net

| Method | Naphthalene Precursor | Amine Source | Key Reagents/Catalyst | Product Type | Reference |

| Bucherer Reaction | 1-Naphthol | Ammonia | NaHSO₃ | Primary Naphthylamine | wikipedia.org |

| Reductive Amination | 1-Naphthaldehyde | Primary Amine | NaBH₃CN or H₂/Catalyst | Secondary Benzylamine | researchgate.netnih.gov |

| Buchwald-Hartwig | 1-Bromonaphthalene | Primary/Secondary Amine | Pd Catalyst, Phosphine Ligand, Base | Aryl Amine | wikipedia.orgresearchgate.net |

Construction of the Propylene Backbone and Amine Functionality

The foundational step in the synthesis of the target compound involves the assembly of the N-methyl-N-propylene-1-naphthalenemethanamine framework. The most logical precursor for the final iodination step is an amine containing a terminal alkyne, specifically N-propargyl-N-methyl-1-naphthalenemethanamine . The synthesis of this key intermediate can be accomplished through established methodologies such as reductive amination followed by alkylation.

Formation of the Alkyl Amine Moiety (e.g., Reductive Amination, Alkylation)

Two primary strategies are viable for the construction of the N-methyl-1-naphthalenemethanamine scaffold, which serves as the immediate precursor to the propargylated amine.

Reductive Amination: This powerful and widely used method facilitates the formation of amines from carbonyl compounds and amines. pku.edu.cnmasterorganicchemistry.com In this context, 1-naphthaldehyde is reacted with methylamine . The reaction proceeds via the initial formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine, N-methyl-1-naphthalenemethanamine . google.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to its mildness and selectivity for imines over aldehydes. masterorganicchemistry.comresearchgate.net Other systems, such as catalytic hydrogenation (H₂/Pd-C), can also be utilized. organic-chemistry.org

Alkylation: An alternative route involves the direct alkylation of an amine with an alkyl halide. masterorganicchemistry.com The synthesis could begin with the reaction of 1-chloromethylnaphthalene with an excess of methylamine to produce N-methyl-1-naphthalenemethanamine. google.com However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of undesired tertiary and quaternary ammonium (B1175870) salts, which can complicate purification and reduce the yield of the target secondary amine. masterorganicchemistry.com

Once N-methyl-1-naphthalenemethanamine is obtained, the propylene (specifically, propargyl) backbone is introduced. This is achieved through a second alkylation step, reacting the secondary amine with a suitable three-carbon electrophile such as propargyl bromide or propargyl chloride . This reaction yields the crucial alkyne-containing intermediate, N-propargyl-N-methyl-1-naphthalenemethanamine , poised for the subsequent iodination step.

Stereoselective Approaches to Propylene Chain Formation (If Chiral Centers Present)

In the outlined synthetic strategy, the propylene backbone is introduced as a propargyl group (containing a C≡C triple bond). At this stage of the synthesis, no new chiral centers are generated on the three-carbon chain. The critical stereochemical element—the configuration (E/Z) of the carbon-carbon double bond in the final product—is not determined during the formation of the C-N or C-C bonds of the backbone. Instead, the stereochemistry is established during the subsequent transformation of the alkyne into the iodo-alkene. Therefore, stereoselective considerations are paramount in the iodination step, which dictates the final geometry of the molecule.

Directed Iodination Strategies for the Propylene Moiety

The conversion of the N-propargyl-N-methyl-1-naphthalenemethanamine intermediate into the target compound, This compound (N-(3-iodo-2-propen-1-yl)-1-naphthalenemethanamine), hinges on the regioselective addition of hydrogen iodide across the terminal alkyne. The goal is to install the iodine atom at the terminal carbon (C3), an anti-Markovnikov addition product.

Electrophilic Iodination Techniques

Standard electrophilic addition of an acid like hydrogen iodide (HI) to a terminal alkyne typically follows Markovnikov's rule. This occurs via the formation of the more stable vinyl cation intermediate, which would place the iodine atom on the internal carbon (C2) of the double bond. This pathway leads to the undesired regioisomer and is therefore not a suitable method for the synthesis of the target compound. While electrophilic reagents like molecular iodine (I₂) can react with alkynes, they generally lead to di-iodinated products under standard conditions. mdpi.com

Radical Iodination Pathways

A highly effective strategy for achieving the desired anti-Markovnikov addition is through a radical-mediated process. youtube.com The radical addition of hydrogen iodide to the terminal alkyne of N-propargyl-N-methyl-1-naphthalenemethanamine proceeds via a chain reaction mechanism.

Initiation: The reaction is initiated by the formation of an iodine radical (I•), which can be generated by light, heat, or a radical initiator.

Propagation: The iodine radical adds to the terminal carbon of the alkyne. This addition is regioselective, forming the more stable vinyl radical with the radical electron on the internal carbon. This vinyl radical then abstracts a hydrogen atom from another molecule of HI, yielding the terminal vinyl iodide (the desired product) and regenerating an iodine radical to continue the chain. youtube.com

Termination: The reaction concludes when radicals combine.

This pathway reliably produces the terminal iodo-alkene, although it typically results in a mixture of E and Z stereoisomers.

Regioselective Control in Iodination Reactions

Achieving exquisite control over the position of the iodine atom is the most critical challenge in the final synthetic step. Besides the radical pathway, other modern synthetic methods offer high levels of regioselectivity.

Radical Addition: As described, this method is a classic and direct route to the anti-Markovnikov product. Its primary advantage is operational simplicity.

Hydrozirconation-Iodination: This two-step, one-pot procedure provides excellent regioselectivity and, often, high stereoselectivity. The terminal alkyne is first treated with zirconocene (B1252598) hydrochloride (Schwartz's reagent, Cp₂ZrHCl). This results in a clean and regioselective hydrozirconation, forming a vinylzirconium intermediate with the zirconium complex attached to the terminal carbon. This intermediate is then quenched in situ with a source of electrophilic iodine, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), which replaces the zirconium with an iodine atom. This sequence almost exclusively yields the terminal (anti-Markovnikov) vinyl iodide, frequently with high selectivity for the E-isomer.

Catalytic and Advanced Synthetic Approaches

The construction of this compound, a molecule featuring a naphthalene core, a secondary amine, and an iodinated allyl group, necessitates sophisticated synthetic methodologies. Advanced catalytic systems offer precise control over bond formation, enabling higher yields and selectivity compared to traditional methods.

Palladium-Mediated Coupling Reactions for C-N and C-I Bond Formation

Palladium catalysis stands as a cornerstone for the formation of C-N bonds in modern organic synthesis, largely due to the development of the Buchwald-Hartwig amination. wikipedia.orgopenochem.org This reaction provides a powerful and versatile tool for coupling aryl halides with amines. snnu.edu.cnlibretexts.org In a potential synthesis of the target molecule, a key step would involve the coupling of a naphthalene precursor, such as 1-bromonaphthalene or 1-iodonaphthalene, with N-methylallylamine.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is critical for the reaction's success, with sterically hindered phosphine ligands often being employed to promote the reductive elimination step and prevent the formation of undesired side products. wikipedia.org

Alternatively, palladium-catalyzed allylic amination offers a more direct route by coupling a naphthalene-based amine with an allylic electrophile or by the direct C-H amination of an appropriate diene. acs.orgnih.gov For instance, N-methyl-1-naphthylamine could be directly coupled with a 3-iodoallyl electrophile. Research has shown that allylic alcohols and even allylic amines can be used directly in palladium-catalyzed aminations, which proceeds under mild conditions. rsc.org

The formation of the C-I bond can be accomplished through several methods. If the synthesis proceeds via an N-allyl-N-methyl-1-naphthylamine intermediate, a subsequent allylic iodination would be required. This can be achieved using various iodinating agents. While palladium-catalyzed methods for allylic C-H functionalization exist, simpler and more common methods for allylic iodination are often employed. mdpi.com

Below is a table summarizing typical conditions for related palladium-catalyzed amination reactions.

Table 1: Representative Conditions for Palladium-Catalyzed C-N Bond Formation

| Precursors | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Aryl Bromide + Secondary Amine | Pd(OAc)₂ / P(o-tolyl)₃ | NaOtBu | Toluene (B28343) | 100 | >85 |

| Aryl Iodide + Primary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | ~90 |

| Allylic Acetate + Secondary Amine | Pd(PPh₃)₄ | K₂CO₃ | THF | 60 | >95 |

Note: This table represents generalized conditions from various literature precedents and may require optimization for the specific synthesis of this compound.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields. psu.edu Unlike conventional heating which relies on thermal conductivity, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. psu.edu This can dramatically reduce reaction times from hours to mere minutes. organic-chemistry.org

In the context of synthesizing this compound, microwave irradiation could be applied to several steps. The palladium-catalyzed C-N coupling, which can be time-consuming under conventional heating, is often significantly accelerated with microwave assistance. Studies have demonstrated successful N-alkylation of amines with alcohols and the synthesis of various naphthalene derivatives under microwave conditions, highlighting the broad applicability of this technology. nih.govnih.govresearchgate.net

The key advantages of using microwave-assisted synthesis are summarized in the following table.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Heating Mechanism | Conduction/Convection (Slow, inefficient) | Direct interaction with polar molecules (Rapid, efficient) |

| Reaction Time | Hours to days | Seconds to minutes |

| Temperature Control | Potential for thermal gradients, overheating of vessel walls | Instantaneous and uniform heating, precise control |

| Yields | Often lower due to side reactions from prolonged heating | Often higher due to reduced side product formation |

| Reproducibility | Can be variable | Generally high |

The application of microwave energy can lead to a more efficient synthesis, making it an attractive option for producing compound libraries or for process optimization. psu.edu

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.eduacs.org These principles can be effectively applied to the synthesis of the target molecule.

Catalysis: The use of palladium-catalyzed reactions (as discussed in 2.5.1) is a core tenet of green chemistry. acs.org Catalytic reagents are used in small amounts and are regenerated during the reaction, making them superior to stoichiometric reagents that are consumed and generate significant waste. yale.edu

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org Reactions like direct C-H activation or addition reactions are inherently more atom-economical than substitution reactions that generate leaving groups as waste. rsc.org

Safer Solvents and Auxiliaries: Efforts in green chemistry encourage the use of less hazardous solvents. While many coupling reactions use organic solvents like toluene or dioxane, research has explored performing C-N bond formations in greener solvents, including water. bohrium.com

Reduction of Derivatives: A green synthetic strategy aims to avoid the use of protecting groups, which add steps (protection/deprotection) and generate waste. yale.eduacs.org Developing a catalytic system that can selectively perform the desired transformation without needing to protect other functional groups in the molecule is a key goal. For example, methods for the Buchwald-Hartwig amination on unprotected indoles have been explored to shorten reaction sequences. ursinus.edu

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also more environmentally benign.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Bromonaphthalene |

| 1-Iodonaphthalene |

| N-methylallylamine |

| N-methyl-1-naphthylamine |

| Toluene |

| Dioxane |

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Iodopropylene 1 Naphthalene Methyl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies containing high-resolution 1D or 2D NMR data for 3-Iodopropylene-1-naphthalene Methyl Amine were found.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

Definitive structural assignment through techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would require experimental data. This information is not available in the scientific literature.

Elucidation of Stereochemistry and Conformational Preferences

Analysis of stereochemistry (specifically the E/Z configuration of the propylene (B89431) double bond) and conformational preferences around the single bonds would typically be accomplished using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), in conjunction with computational modeling. No such studies have been published for this compound.

Single-Crystal X-ray Diffraction Analysis

A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entries for this compound. This indicates that its single-crystal structure has not been determined or deposited.

Absolute Configuration Determination (If Chiral)

The molecule is not chiral; therefore, the determination of absolute configuration is not applicable.

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Without a solved crystal structure, analysis of the crystal packing, intermolecular interactions (such as hydrogen bonding, halogen bonding, or π-π stacking), and Hirshfeld surface analysis cannot be performed.

Advanced Mass Spectrometry (MS) Techniques

While basic mass spectrometry data (confirming the molecular weight of 323.17 g/mol scbt.comlabshake.com) is implied by its commercial availability, detailed studies using advanced techniques are not published. Such studies would involve high-resolution mass spectrometry (HRMS) for exact mass determination and tandem mass spectrometry (MS/MS) to elucidate fragmentation patterns, which are crucial for confirming the compound's structure and identifying it in complex mixtures. This detailed experimental data is not available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a high degree of accuracy (typically within 5 parts per million, ppm), HRMS can differentiate between molecules that have the same nominal mass but different elemental formulas. libretexts.org

For this compound, with the molecular formula C₁₄H₁₄IN, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. missouri.edu This calculated value serves as a benchmark for experimental verification. An experimentally determined mass that closely matches the theoretical mass provides strong evidence for the proposed elemental composition, effectively ruling out other potential formulas. nih.gov

| Element | Quantity | Most Abundant Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 14 | 12.000000 | 168.000000 |

| Hydrogen (H) | 14 | 1.007825 | 14.109550 |

| Iodine (I) | 1 | 126.904473 | 126.904473 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 |

| Total Theoretical Monoisotopic Mass | 323.017097 |

The analysis, typically performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to detect the protonated molecule, [M+H]⁺, at an m/z of 324.024922. thermofisher.com The high mass accuracy of the measurement provides definitive confirmation of the compound's elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This technique is crucial for elucidating the connectivity of atoms within a molecule. In a typical MS/MS experiment for this compound, the protonated molecule ([C₁₄H₁₄IN+H]⁺, m/z ≈ 324.02) would be isolated and subjected to Collision-Induced Dissociation (CID). wikipedia.org

The fragmentation pattern is governed by the relative strengths of the chemical bonds and the stability of the resulting fragments. For this molecule, several characteristic fragmentation pathways can be predicted based on established principles for aromatic amines and halogenated compounds. metwarebio.comnih.gov

Alpha-Cleavage: A dominant fragmentation pathway for amines involves cleavage of the bond alpha to the nitrogen atom. libretexts.org This could result in the loss of the methyl group or the iodopropylene side chain.

Benzylic-type Cleavage: The bond between the nitrogen and the propylene group is prone to cleavage due to the resonance stabilization afforded by the naphthalene (B1677914) ring system. This would lead to the formation of a stable N-methylnaphthalen-1-aminium ion.

Neutral Loss: The elimination of stable neutral molecules, such as hydrogen iodide (HI), is a common fragmentation route for iodinated compounds. docbrown.info

Naphthalene Ring Fragmentation: At higher collision energies, fragmentation of the aromatic ring system can occur, leading to characteristic ions such as the naphthyl cation.

| Predicted m/z | Proposed Fragment Ion Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 196.0813 | [C₁₄H₁₁N+H]⁺ | Neutral loss of HI from the precursor ion |

| 168.0813 | [C₁₁H₁₀N]⁺ | Cleavage of the N-C₃H₄I bond, formation of N-methylnaphthalen-1-aminium ion |

| 156.0813 | [C₁₁H₁₀N]⁺ | Cleavage of the N-CH₂ bond of the propylene group, forming a stable cation. |

| 141.0578 | [C₁₁H₇]⁺ | Loss of the methylamine (B109427) group from the naphthalene ring |

| 127.0392 | [C₁₀H₇]⁺ | Formation of the naphthyl cation |

Analysis of these fragmentation patterns allows for the step-by-step reconstruction of the molecule's structure, confirming the identity and arrangement of the naphthalene core, the methylamine group, and the iodopropylene substituent. nih.gov

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Identification of Characteristic Functional Group Frequencies

Each functional group within this compound exhibits characteristic vibrational frequencies in the IR and Raman spectra. The positions of these bands can be predicted based on extensive empirical data and theoretical calculations on similar structures like naphthalene derivatives. scispace.comresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene Ring |

| Aliphatic C-H Stretch | 2960 - 2850 | -CH₃, -CH₂- |

| Alkene C=C Stretch | 1660 - 1640 | -CH=CHI |

| Aromatic C=C Stretch | 1620 - 1450 | Naphthalene Ring |

| Aromatic C-N Stretch | 1350 - 1250 | Aryl-N |

| Aromatic C-H Out-of-Plane Bend | 810 - 770 | α-substituted Naphthalene |

| C-I Stretch | 600 - 500 | Alkenyl Iodide |

The C-H stretching vibrations of the naphthalene ring are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches from the methyl and propylene groups appear at lower wavenumbers (2960-2850 cm⁻¹). irphouse.com The naphthalene ring's C=C stretching vibrations typically produce a series of sharp bands between 1620 and 1450 cm⁻¹. The C-I bond, being heavy, is expected to have a stretching frequency in the far-IR region, around 600-500 cm⁻¹. nih.gov

Analysis of Molecular Vibrations and Symmetry

This compound is an asymmetric molecule, belonging to the C₁ point group. Consequently, all of its normal vibrational modes are theoretically active in both IR and Raman spectroscopy. However, the intensities of the bands can differ significantly between the two techniques, providing complementary information.

FT-IR spectroscopy is particularly sensitive to vibrations that induce a change in the molecular dipole moment. Therefore, the stretching vibrations of polar bonds like C-N and C-I are expected to produce prominent bands in the IR spectrum.

Raman spectroscopy, on the other hand, detects vibrations that cause a change in the polarizability of the molecule. Symmetrical vibrations and vibrations of non-polar bonds, such as the C=C stretches of the naphthalene ring system, often yield strong signals in the Raman spectrum. kiku.dk The ring breathing modes of the naphthalene core, which involve the symmetric expansion and contraction of the rings, are particularly characteristic and are often more intense in the Raman spectrum than in the IR spectrum. A combined analysis of both FT-IR and Raman spectra provides a more complete and confident assignment of the vibrational modes of the molecule.

Chromatographic Techniques for Research Sample Characterization

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds like this compound. thermofisher.cn A reversed-phase HPLC method is particularly well-suited for this analysis, given the compound's aromatic nature and moderate polarity. nih.gov

A typical HPLC method would involve injecting the sample onto a column packed with a non-polar stationary phase (e.g., C18 silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is then pumped through the column. lcms.cz By gradually increasing the proportion of the organic solvent (gradient elution), compounds are eluted from the column based on their hydrophobicity.

The strong UV absorbance of the naphthalene ring system allows for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. researchgate.net Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. This method is also invaluable for reaction monitoring, allowing chemists to track the consumption of starting materials and the formation of the desired product over time, thereby optimizing reaction conditions.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis or PDA at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Byproduct Analysis (If Applicable)

The synthesis of this compound may potentially result in several volatile byproducts, depending on the specific synthetic route employed. These can include residual starting materials like 1-naphthalenemethanamine or iodinated propylene precursors, as well as side-reaction products. A GC method, often coupled with a mass spectrometer (GC-MS), allows for the effective separation of these components from the main compound and their subsequent identification based on their mass spectra and retention times.

Potential Volatile Byproducts

The following table outlines potential volatile byproducts that could be monitored during the synthesis of this compound.

| Compound Name | Molecular Formula | Potential Origin |

| Naphthalene | C10H8 | Starting material impurity or degradation product |

| 1-Naphthalenemethanamine | C11H11N | Unreacted starting material |

| Toluene (B28343) | C7H8 | Residual solvent asianpubs.org |

| Diethylamine | C4H11N | Reagent or byproduct from side reactions |

Hypothetical GC Method for Byproduct Analysis

Developing a robust GC method is essential for the effective separation and quantification of potential volatile impurities. The parameters for such a method would be optimized to achieve good resolution between the different components. Based on methodologies used for related iodinated and aromatic compounds, a suitable GC-MS method could be established. nih.govresearchgate.net

The following table outlines a hypothetical set of GC parameters that could serve as a starting point for method development.

| Parameter | Value |

| Column | Rxi-5MS (30 m x 0.25 mm x 0.25 µm) nih.gov |

| Injector Temperature | 270 °C nih.gov |

| Carrier Gas | Helium |

| Oven Program | Initial Temp: 40 °C (hold 1 min) |

| Ramp: 10 °C/min to 280 °C (hold 1 min) nih.gov | |

| Detector | Mass Spectrometer (MS) |

| Ion Source Temperature | 200 °C nih.gov |

| Injection Mode | Splitless (1 min) nih.gov |

This proposed method utilizes a common stationary phase (5% diphenyl / 95% dimethyl polysiloxane) known for its versatility in separating a wide range of organic compounds. The temperature program is designed to elute highly volatile compounds at the beginning of the run, followed by the separation of less volatile byproducts at higher temperatures. The use of a mass spectrometer as a detector allows for the confident identification of the separated compounds based on their mass fragmentation patterns.

Computational and Theoretical Investigations of 3 Iodopropylene 1 Naphthalene Methyl Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the electron density of a system, DFT methods can accurately predict molecular geometries, energies, and other electronic attributes, offering a balance between computational cost and accuracy.

The initial step in the computational analysis of 3-Iodopropylene-1-naphthalene Methyl Amine involves geometry optimization. This process seeks to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Value |

|---|---|

| C-I Bond Length (Å) | ~2.15 |

| C=C Bond Length (Å) | ~1.34 |

| N-C (sp³) Bond Length (Å) | ~1.47 |

| C(naphthyl)-C(alkenyl) Bond Angle (°) | ~120 |

Frontier Molecular Orbital (FMO) theory is pivotal in understanding a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be predominantly located on the electron-rich naphthalene (B1677914) ring and potentially the amine group. The LUMO, on the other hand, might be distributed over the propylene (B89431) chain and the naphthalene system. The presence of iodine can lower the HOMO-LUMO gap, a known effect of halogen substitution in conjugated systems. rsc.org

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

The charge distribution within a molecule reveals its polar nature and potential sites for electrophilic and nucleophilic attack. An electrostatic potential (ESP) map provides a visual representation of the charge distribution. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (colored blue) are electron-poor.

For this compound, the nitrogen atom of the amine group is expected to be a site of negative electrostatic potential due to its lone pair of electrons. The iodine atom, despite being electronegative, can exhibit complex behavior due to its size and polarizability. The hydrogen atoms of the amine group and potentially the propylene chain would likely show positive electrostatic potential.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propylene-methyl-amine side chain allows the molecule to adopt various conformations. Conformational analysis aims to identify the most stable of these arrangements and to understand the energy barriers between them.

By systematically rotating the single bonds in the side chain, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers. The relative energies of these conformers determine their population at a given temperature. The interactions between the naphthalene ring and the side chain, including steric hindrance and potential intramolecular hydrogen bonding, will play a significant role in determining the preferred conformations.

The potential energy surface also reveals the transition states between conformers, which correspond to saddle points on the surface. The energy difference between a stable conformer and a transition state represents the rotational energy barrier. Understanding these barriers is crucial for describing the molecule's dynamic behavior. For instance, the rotation around the C-N bond and the C-C single bonds of the propylene chain would have distinct energetic profiles.

Table 3: Hypothetical Relative Energies of Stable Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

|---|---|---|

| Conformer 1 (Global Minimum) | 0.00 | τ(C-C-N-C) = 180 (anti) |

| Conformer 2 | 1.5 | τ(C-C-N-C) = 60 (gauche) |

| Conformer 3 | 1.8 | τ(C-C-N-C) = -60 (gauche) |

Mechanistic Insights from Theoretical Modeling

Theoretical modeling serves as a powerful tool for understanding the complex reaction mechanisms involving this compound at a molecular level. nih.gov Computational quantum chemistry methods, particularly Density Functional Theory (DFT), enable the mapping of reaction energy landscapes, the identification of transient intermediates and transition states, and the prediction of likely reaction pathways. nih.govacs.org This knowledge is crucial for optimizing synthesis and designing new chemical transformations. mdpi.com

Computational chemistry is instrumental in clarifying the mechanisms of chemical reactions. acs.org For the synthesis of this compound, which could be formed via the N-alkylation of a 1-naphthalene methyl amine precursor with an iodopropylene reagent, theoretical models can predict the viability of different reaction pathways. These models help differentiate between mechanisms like direct nucleophilic substitution (S_N2) or addition-elimination by calculating the activation energies for each potential route. Factors such as the electronic character of reactants and steric hindrance are considered to identify the most energetically favorable pathway. acs.org

Furthermore, theoretical modeling can predict the outcomes of subsequent transformations. The iodine group in the molecule makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, which are vital in modern organic synthesis. nih.govacs.org DFT calculations can model the entire catalytic cycle, including the oxidative addition of the carbon-iodine bond to the palladium catalyst, transmetalation, and the final reductive elimination step that forms the product. acs.orgescholarship.org By comparing the energy barriers of competing pathways, chemists can predict major products and refine reaction conditions to improve selectivity. nih.govacs.org

Table 1: Hypothetical Calculated Activation Energies for Competing Synthetic Pathways

This table illustrates how computational data can be used to predict the dominant reaction mechanism for the formation of this compound from 1-naphthalene methyl amine and 3-iodopropene. A lower activation energy suggests a more favorable pathway.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Direct SN2 Substitution | DFT (M06-2X/6-311+G(d,p)) | 22.5 | Favorable |

| Addition-Elimination | DFT (M06-2X/6-311+G(d,p)) | 35.1 | Less Favorable |

| Data is hypothetical and for illustrative purposes only. |

A key aspect of mechanistic studies is the characterization of transition states—the highest energy points along a reaction coordinate. nih.gov Theoretical modeling allows for the precise geometric and energetic definition of these transient structures. nih.gov For the synthesis of this compound, locating the transition state for the main bond-forming step reveals the reaction's activation barrier; a lower barrier indicates a faster reaction. researchgate.net

Intermolecular Interactions Studies (Purely Theoretical)

The physical properties and behavior of this compound in a condensed phase are dictated by a complex array of intermolecular forces. Theoretical studies, especially those using high-level quantum mechanical calculations, offer a detailed view of these non-covalent interactions. researchgate.net Understanding these forces is essential for predicting the compound's crystal packing, solubility, and interactions with other molecules.

The secondary amine group (N-H) in this compound enables it to form hydrogen bonds. quora.com In these interactions, the amine hydrogen serves as a donor, and the nitrogen's lone pair of electrons can act as an acceptor. quora.comcdnsciencepub.com Computational models can predict the strength and geometry of these hydrogen bonds, revealing preferred arrangements like chains or dimers that influence the material's bulk properties. cdnsciencepub.comresearchgate.net

In addition to hydrogen bonding, the molecule's iodine atom can engage in halogen bonding. nih.gov This non-covalent interaction occurs between an electrophilic region on the halogen atom, known as a σ-hole, and a nucleophilic site. nih.gov The size and strength of the σ-hole are related to the halogen's size and polarizability, with iodine exhibiting a significant partially positive region. richmond.edu Theoretical calculations can map the electrostatic potential surface to identify this σ-hole and predict the strength and directionality of halogen bonds with Lewis bases. richmond.edunih.gov This is valuable for crystal engineering and designing supramolecular structures. nih.gov

Table 2: Illustrative Calculated Interaction Energies for Non-Covalent Bonds

This table provides a hypothetical comparison of the strength and geometry of hydrogen and halogen bonds that this compound could form with a simple Lewis base like ammonia (B1221849) (NH₃).

| Interaction Type | Interacting Atoms | Interaction Energy (kcal/mol) | Bond Distance (Å) | Bond Angle (°) |

|---|---|---|---|---|

| Hydrogen Bond | N-H···N | -4.5 | 2.10 | 175 |

| Halogen Bond | C-I···N | -3.8 | 2.95 | 178 |

| Data is hypothetical, based on typical values from ab initio calculations for analogous systems. |

The large, electron-rich naphthalene ring in this compound makes it prone to π-stacking interactions, which are attractive, non-covalent forces between aromatic rings. youtube.com High-level computational studies on naphthalene dimers show that the most stable arrangements are slipped-parallel or cross-shaped, with binding energies of -5.73 kcal/mol and -5.28 kcal/mol, respectively. aip.org T-shaped and sandwich configurations are significantly less stable. aip.org The primary attractive force in these interactions is dispersion, which is considerably stronger than the electrostatic contribution. aip.orgnih.gov

Advanced computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) can dissect the interaction energy into distinct physical components: electrostatics, exchange (Pauli repulsion), induction, and dispersion. nih.govacs.org For aromatic dimers, stability is largely governed by the balance between dispersion and Pauli repulsion, with electrostatics playing a less definitive role in geometric preference. nih.govrsc.org This analysis reveals that the strong dispersion forces are responsible for the large binding energies in the preferred slipped-parallel and cross geometries of naphthalene dimers. aip.org Understanding these forces is vital for predicting how naphthalene-containing molecules self-assemble and bind to other systems. acs.org

Table 3: Example SAPT Energy Decomposition for a Parallel-Displaced Naphthalene Dimer

This table shows a typical breakdown of the forces contributing to a π-stacking interaction, based on high-level ab initio calculations of a naphthalene dimer. aip.org

| Energy Component | Interaction Energy (kcal/mol) |

|---|---|

| Electrostatics | -2.29 |

| Exchange (Repulsion) | +8.01 |

| Induction | -1.03 |

| Dispersion | -10.42 |

| Total Interaction Energy | -5.73 |

| Values are based on reported CCSD(T) level calculations for the slipped-parallel naphthalene dimer. aip.org |

Chemical Reactivity and Derivatization Studies of 3 Iodopropylene 1 Naphthalene Methyl Amine

Reactions of the Amine Functionality

The secondary amine group in 3-Iodopropylene-1-naphthalene Methyl Amine is a key site for a range of chemical transformations, including acylation, sulfonylation, and quaternization reactions. These reactions allow for the introduction of diverse functional groups, modifying the molecule's steric and electronic properties.

The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with electrophilic acylating and sulfonylating agents.

Acylation Reactions:

Acylation of secondary amines, such as the one present in the target molecule, is a well-established transformation. libretexts.org The reaction with acyl chlorides or anhydrides typically proceeds in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. youtube.com The resulting N-substituted amides are generally stable compounds. For instance, the acylation of N-methylaniline with acetyl chloride proceeds readily to form N-methyl-N-phenylacetamide. derpharmachemica.com The reactivity of the amine can be influenced by the electronic nature of the naphthalene (B1677914) ring and the steric hindrance around the nitrogen atom. In cases of less reactive amines, stronger bases or activating agents may be required to facilitate the reaction. reddit.com

| Amine Substrate | Acylating Agent | Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-Methylaniline | Acetyl Chloride | K2CO3 | DMF | Room Temp, 15-30 min | N-Methyl-N-phenylacetamide | High | derpharmachemica.com |

| Aniline | Acetyl Chloride | Et3N | DMF | Room Temp, 60 min | N-Phenylacetamide | Moderate | derpharmachemica.com |

| Amino-eugenol | Acetyl Chloride | Na2CO3 | - | - | 4-allyl-2-methoxy-N-acetyl-o-aminophenol | 58.58 | researchgate.net |

Sulfonylation Reactions:

Similarly, the amine can be sulfonylated using sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. This reaction yields a sulfonamide, a functional group with significant applications in medicinal chemistry. The synthesis of sulfonamides from sulfonyl chlorides can be achieved through the in situ reduction of the sulfonyl chloride, a method that is broad in scope and easy to perform. nih.gov

| Amine Substrate | Sulfonylating Agent | Reducing Agent/Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzylamine | p-Toluenesulfonyl Chloride | PPh3 / TEA | CH2Cl2 | 0 °C | N-Benzyl-4-methylbenzenesulfonamide | 66 | nih.gov |

| N-Methyl Allyl Amine | N-Chlorosulfonyl Imidoyl Chloride | Triethylamine | - | - | 1-(Allyl(methyl)amino)-2,2,2-trichloroethylidenesulfamoyl Chloride | 68 | nih.gov |

The nitrogen atom of the secondary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, typically involves treatment with an alkyl halide. The reactivity of the amine in quaternization is influenced by its basicity and the steric hindrance around the nitrogen. While tertiary amines are generally more nucleophilic than secondary amines, leading to potential over-alkylation, the reaction can be controlled. masterorganicchemistry.com The formation of quaternary ammonium salts from anilines is known to be less facile than with aliphatic amines. masterorganicchemistry.com

| Amine Substrate | Alkylating Agent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Triethylamine | Trichloroacetyl chloride | - | - | Diethylvinylamine | - | youtube.com |

| Amine | Methyl Iodide | - | Excess CH3I | Quaternary ammonium salt | - | masterorganicchemistry.com |

Reactivity of the Iodinated Propylene (B89431) Moiety

The 3-iodopropylene group is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the iodine atom, a good leaving group, and the adjacent double bond allows for both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

The carbon atom bearing the iodine is susceptible to attack by a wide range of nucleophiles, proceeding through an S_N2 or S_N2' mechanism. The allylic nature of the halide can lead to the formation of both direct substitution and allylic rearrangement products, depending on the reaction conditions and the nature of the nucleophile. Common nucleophiles include alkoxides, cyanides, azides, and other amines. The neopentyl skeleton, if present, can slow down nucleophilic substitution reactions. nih.gov

| Alkyl Halide | Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Alkyl Mesylate | Grignard Reagents | - | - | Alkyl Iodides/Bromides | - | organic-chemistry.org |

| Primary/Secondary Alcohols | [bmim][X] (X = Cl, Br, I) | - | Stoichiometric ionic liquid | Alkyl Halides | Good | organic-chemistry.org |

The carbon-iodine bond provides a reactive site for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, and alkynyl groups.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. frontiersin.orgresearchgate.netresearchgate.net This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryls and conjugated systems. The reaction of the iodinated propylene moiety with various arylboronic acids would lead to the formation of allyl-aryl compounds, significantly increasing the molecular complexity.

| Organohalide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| DNA-conjugated Aryl Iodide | Phenylboronic Acid | Na2PdCl4 / sSPhos | K2CO3 | Water/Acetonitrile (4:1) | 37 °C, 28 h | 86-94 | frontiersin.org |

| 8-Iodo-2'-deoxyadenosine derivative | 2-Fluorophenylboronic acid | Pd(OAc)2 / TPPTS | - | Aqueous Acetonitrile | - | Good | researchgate.net |

| Iodobenzene | Various Arylboronic Acids | Pd-HAP | - | - | - | Up to 98.98 | researchgate.net |

Sonogashira Coupling:

The Sonogashira coupling is another palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orglibretexts.orgwikipedia.org This reaction, often co-catalyzed by a copper(I) salt, is highly efficient for the formation of C(sp)-C(sp²) bonds. Reacting the iodinated propylene moiety with a terminal alkyne would introduce an alkynyl group, leading to the formation of a conjugated enyne system.

| Halide | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3,5-Disubstituted-4-iodoisoxazoles | Terminal Alkynes | Pd(acac)2 / PPh3 / CuI | Et2NH | DMF | 60 °C | Up to 98 | researchgate.net |

| Aryl Iodides/Bromides | Terminal Alkynes | Pd(OAc)2 | - | - | Aerobic, copper-free, ligand-free | Good to Excellent | nih.gov |

Naphthalene Ring Reactivity

The naphthalene ring system is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents. The N-methyl-N-propylene amine group attached at the 1-position of the naphthalene ring is an activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring system. This activating effect directs incoming electrophiles primarily to the ortho and para positions relative to the amino group. In the case of 1-substituted naphthalenes, electrophilic attack generally occurs at the 4-position (para) and to a lesser extent at the 2-position (ortho) of the same ring. researchgate.net Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation are expected to occur predominantly at the C4 position of the naphthalene ring. The regioselectivity can be influenced by the reaction conditions, including the nature of the electrophile and the solvent used.

Electrophilic Aromatic Substitution Patterns

The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). libretexts.org The position of substitution on the naphthalene nucleus is strongly influenced by the directing effects of the N-methyl-N-(3-iodoprop-2-en-1-yl)amino group at the C-1 position.

The amino group is a powerful activating group and an ortho, para-director. In the context of the 1-naphthylamine (B1663977) system, this directs incoming electrophiles primarily to the C2 and C4 positions.

C4-Position (para-substitution): This position is electronically activated by the amino group through resonance. It is generally the most favored site for electrophilic attack due to minimal steric hindrance compared to the C2 position. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to yield the 4-substituted product as the major isomer. libretexts.org

C2-Position (ortho-substitution): While also electronically activated, the C2 position is sterically hindered by both the adjacent amino group and the peri-hydrogen at the C8 position. This makes substitution at C2 less favorable than at C4.

Substitution on the Unsubstituted Ring: The activating nature of the amino group so strongly influences the substituted ring that electrophilic attack on the second, unsubstituted ring (at positions C5 through C8) is significantly less likely under typical EAS conditions.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reagent/Condition | Electrophile | Predicted Major Product |

| HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro-N-(3-iodoprop-2-en-1-yl)-N-methylnaphthalen-1-amine |

| Br₂, FeBr₃ | Br⁺ | 4-Bromo-N-(3-iodoprop-2-en-1-yl)-N-methylnaphthalen-1-amine |

| CH₃COCl, AlCl₃ | CH₃CO⁺ | 4-Acetyl-N-(3-iodoprop-2-en-1-yl)-N-methylnaphthalen-1-amine |

| SO₃, H₂SO₄ (low temp) | SO₃ | N-(3-iodoprop-2-en-1-yl)-N-methyl-4-sulfonaphthalen-1-amine |

Oxidation and Reduction Pathways

The multiple functional groups in the molecule offer several pathways for oxidation and reduction.

Oxidation:

Amine Oxidation: Tertiary amines can be oxidized by various reagents. For instance, reaction with hydrogen peroxide or peroxy acids could lead to the corresponding N-oxide. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, could lead to more complex reactions, potentially including oxidative coupling or degradation of the side chain. wikipedia.org The oxidation of N-phenyl-1-naphthylamines with oxygen-centered radicals has been studied, leading to a variety of coupled products and quinone-imine type structures. rsc.org

Naphthalene Ring Oxidation: The electron-rich naphthalene ring is susceptible to oxidation, though it requires potent oxidizing agents. Chromic acid can convert 1-naphthylamine into 1,4-naphthoquinone. wikipedia.org Similar oxidation of the title compound would likely yield the corresponding N-substituted amino-1,4-naphthoquinone, assuming the side chain remains intact.

Alkene Oxidation: The propylene double bond can be oxidized. Reaction with a peroxy acid like m-CPBA would yield an epoxide. youtube.com Dihydroxylation can occur using osmium tetroxide (for syn-dihydroxylation) or through epoxide opening (for anti-dihydroxylation), resulting in the corresponding diol. youtube.com

Reduction:

Alkene and Allylic Iodide Reduction: The double bond and the carbon-iodine bond are susceptible to reduction. Catalytic hydrogenation (e.g., H₂ over Pd/C) would readily reduce the double bond to a single bond, yielding N-(3-iodopropyl)-N-methylnaphthalen-1-amine. This process would also likely cause hydrogenolysis of the C-I bond, resulting in the fully saturated N-propyl-N-methylnaphthalen-1-amine.

Naphthalene Ring Reduction: The naphthalene ring can be reduced under more forcing conditions. Using sodium in boiling amyl alcohol is known to reduce the unsubstituted ring of 1-naphthylamine, yielding the tetrahydro derivative. wikipedia.org Applying this to the title compound would likely result in the reduction of the C5-C8 ring.

Table 2: Potential Oxidation and Reduction Products

| Reagent/Condition | Transformation | Expected Major Product |

| H₂O₂, or m-CPBA | N-Oxidation | N-(3-iodoprop-2-en-1-yl)-N-methylnaphthalen-1-amine N-oxide |

| CrO₃ | Ring Oxidation | N-(3-iodoprop-2-en-1-yl)-N-methyl-1,4-naphthoquinone-imine |

| H₂, Pd/C | Alkene/Allyl Iodide Reduction | N-propyl-N-methylnaphthalen-1-amine |

| Na, amyl alcohol | Ring Reduction | N-(3-iodoprop-2-en-1-yl)-N-methyl-5,6,7,8-tetrahydronaphthalen-1-amine |

Derivatization for Enhanced Research Analytical Detection

To improve detection and quantification in analytical techniques like HPLC, derivatization of the tertiary amine is a common strategy. thermofisher.com This involves attaching a tag that imparts desirable properties, such as fluorescence or a strong UV chromophore.

Formation of Fluorescent or Chromophoric Derivatives

Assuming the target for derivatization is a secondary amine precursor (N-(3-iodoprop-2-en-1-yl)naphthalen-1-amine), several reagents can be employed: thermofisher.com

Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride reacts with secondary amines to form highly fluorescent sulfonamides. thermofisher.com These derivatives are stable and can be detected with high sensitivity. nih.gov

Fluorescamine: While primarily reactive with primary amines, modifications to protocols can allow it to react with secondary amines. thermofisher.com It is non-fluorescent itself but its product with an amine is highly fluorescent. thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with secondary amines to form a highly fluorescent carbamate (B1207046) derivative, which also has strong UV absorbance. libretexts.org

NBD Chloride (4-Chloro-7-nitrobenz-2-oxa-1,3-diazole): This reagent reacts with secondary amines to produce fluorescent adducts, although it can also react with thiols. biomol.comchemodex.com

Table 3: Common Derivatizing Agents for the Secondary Amine Analogue

| Reagent | Type of Derivative | Detection Method |

| Dansyl Chloride | Sulfonamide | Fluorescence, UV |

| FMOC-Cl | Carbamate | Fluorescence, UV |

| NBD Chloride | Benzofurazan | Fluorescence |

Derivatives for Chiral Separation (If Applicable)

The parent molecule, N-(3-iodoprop-2-en-1-yl)-N-methylnaphthalen-1-amine, is not chiral. However, if a chiral center were introduced into the molecule (for example, by hydroxylation of the propylene chain), separating the resulting enantiomers would be necessary for stereospecific studies. This is often achieved by reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC or GC.

For a modified, chiral version of the molecule containing a secondary amine, common CDAs include:

Mosher's Acid Chloride (MTPA-Cl): α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride reacts with chiral amines to form diastereomeric amides. wikipedia.org The fluorine atoms in the reagent allow for sensitive detection and analysis by ¹⁹F NMR spectroscopy.

1,1'-Bi-2-naphthol (BINOL) based reagents: Chiral acids derived from BINOL can be used to form diastereomeric salts or amides with chiral amines, which can be resolved by chromatography. researchgate.net

Chiral Isocyanates: Reagents like (S)-α-methoxybenzyl isocyanate can react with chiral amines to form diastereomeric urea (B33335) derivatives, which are often separable by HPLC. nih.gov

The choice of CDA depends on the specific structure of the analyte and the analytical method available. acs.orgacs.org

Research Applications of 3 Iodopropylene 1 Naphthalene Methyl Amine As a Chemical Tool

Utilization as a Synthetic Intermediate for Complex Molecules

The structural features of 3-Iodopropylene-1-naphthalene Methyl Amine, namely the presence of a reactive iodoalkene and a naphthalene (B1677914) moiety, suggest its potential as a versatile intermediate in the synthesis of more complex molecules. The naphthalene group is a common scaffold in medicinal chemistry, known to be a part of various bioactive compounds. chemistryviews.orgnih.govekb.eg The iodo-propylene group can, in principle, participate in various coupling reactions to build larger molecular architectures.

Building Block in Multi-Step Organic Synthesis

As a building block, this compound could theoretically be employed in multi-step synthetic pathways. The vinyl iodide functionality is a precursor for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex organic molecules. However, specific published examples of multi-step syntheses that utilize this compound as a key building block are not readily found in the current body of scientific literature.

Precursor for Analogue Libraries in Academic Research

In academic and industrial research, the generation of analogue libraries is a common strategy for drug discovery and the investigation of structure-activity relationships (SAR). The core structure of this compound could serve as a scaffold that can be systematically modified. For instance, the iodine atom could be substituted with a variety of different functional groups through cross-coupling reactions to generate a library of analogues. Despite this potential, there is no specific mention in the available literature of this compound being used as a precursor for the generation of analogue libraries in academic research.

Development of Advanced Analytical Standards

High-purity organic molecules are essential for the development of analytical standards used in various chemical and biochemical analyses. These standards are crucial for method validation, calibration, and ensuring the accuracy and reliability of experimental results.

Reference Compound for Chromatographic and Spectroscopic Methods

A well-characterized compound like this compound could potentially be used as a reference standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as in spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). However, there are no available studies that document the development or use of this specific compound as a certified reference material for these analytical methods. While analytical standards for naphthalene itself are common, specific standards for this derivative are not documented. hpc-standards.comsigmaaldrich.comfishersci.comreagecon.com

Calibration Standards for Quantitative Chemical Analysis

For quantitative analysis, calibration standards are indispensable for constructing calibration curves to determine the concentration of an analyte in a sample. Although this compound could theoretically be used to create such standards for the quantification of related compounds, there is no evidence in the scientific literature of its application for this purpose.

Applications as a Chemical Probe in In Vitro Mechanistic Studies

Research on this compound as a Chemical Tool Remains Undocumented in Publicly Available Literature

Despite its availability from several chemical suppliers, a thorough review of scientific databases and scholarly articles reveals a significant gap in the documented research applications of the chemical compound This compound . This compound, identified by the CAS Number 1076198-32-7, is noted as a tool for organic synthesis and proteomics research by commercial vendors. However, specific studies detailing its use as a chemical probe for exploring molecular recognition principles or for investigating non-covalent interactions in model systems are not present in the public domain.

While the constituent parts of the molecule—a naphthalene ring, a secondary amine, and an iodinated alkene—suggest potential for various chemical interactions, no peer-reviewed research could be found to substantiate its application in the specific areas of interest outlined in the user's request. The naphthalene moiety is a well-known participant in π-stacking interactions, the amine group can act as a hydrogen bond donor and acceptor, and the iodine atom is capable of forming halogen bonds. This combination of features makes it a theoretically interesting candidate for studies in supramolecular chemistry and molecular recognition.

Unfortunately, without published research, any discussion of its application in the exploration of purely chemical molecular recognition or in non-covalent interaction studies would be entirely speculative. The generation of detailed research findings and data tables, as requested, is not possible in the absence of primary literature.

Further research and publication in peer-reviewed journals would be necessary to elucidate the specific roles and applications of This compound as a chemical tool in the fields of molecular recognition and the study of non-covalent interactions.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of 3-Iodopropylene-1-naphthalene Methyl Amine presents opportunities for the development of sophisticated stereoselective methodologies. Current synthetic approaches often result in racemic mixtures, limiting the exploration of its stereoisomer-specific properties. Future research should focus on asymmetric synthesis to gain access to enantiomerically pure forms of the compound.

Key areas for investigation include:

Chiral Catalysis: The use of chiral transition metal catalysts or organocatalysts could enable the enantioselective introduction of the iodopropylene group onto the naphthalene (B1677914) scaffold.

Substrate-Controlled Synthesis: Starting from chiral precursors derived from the naphthalene core could provide a direct route to stereochemically defined products.

Enzymatic Resolutions: Biocatalytic methods, employing enzymes such as lipases or proteases, could be explored for the kinetic resolution of racemic mixtures of this compound or its precursors.

Recent advancements in the synthesis of naphthalene derivatives, such as nitrogen-to-carbon transmutation of isoquinolines, offer innovative strategies for creating substituted naphthalenes. nih.govnih.govresearchgate.net These methods could be adapted to introduce chirality early in the synthetic sequence.

Exploration of Advanced Catalyst Systems for Synthesis and Transformation

The development of advanced catalyst systems is crucial for both the efficient synthesis of this compound and its subsequent chemical transformations. The presence of both an amine and an iodoalkene functional group makes it a versatile substrate for various catalytic cross-coupling reactions.

Future research in this area could involve:

Palladium and Copper Catalysis: Investigating novel palladium and copper catalysts for cross-coupling reactions at the C-I bond of the propylene (B89431) group. This would allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups.